5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile
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Overview
Description
5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a cyclization reaction with malononitrile under basic conditions to yield the desired nicotinonitrile compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetylene
- 4-Chlorobenzenethiol
- 4-Methoxyphenyl chloroformate
Uniqueness
5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups, along with the sulfanyl and nitrile functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-17-6-8-18(9-7-17)24-19-14(11-21)10-15(12-22-19)13-2-4-16(20)5-3-13/h2-10,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRWODSCECXDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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